molecular formula C11H11NO6 B074460 (2-CARBOXYPHENYL)IMINODIACETIC ACID CAS No. 1147-65-5

(2-CARBOXYPHENYL)IMINODIACETIC ACID

Cat. No.: B074460
CAS No.: 1147-65-5
M. Wt: 253.21 g/mol
InChI Key: IKEUZCGOPYSHNN-UHFFFAOYSA-N
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Description

(2-Carboxyphenyl)iminodiacetic acid (H 3 cpida, CAS 1147-65-5) is a versatile, multidentate flexible ligand highly valued in inorganic chemistry and materials science research. This tricarboxylic acid compound features an iminodiacetate group attached to an aromatic ring, providing multiple coordination sites that allow it to act as a robust chelating and bridging ligand for constructing polynuclear coordination compounds and Metal-Organic Frameworks (MOFs). Its primary research value lies in its ability to form stable, diverse coordination polymers with transition metal ions such as Copper(II), Cadmium(II), and Lead(II). The flexibility of the iminodiacetate arm allows it to twist and conform to the geometric requirements of different metal centers, while the aromatic ring can facilitate π-π stacking interactions to stabilize supramolecular structures. As documented in scientific literature, H 3 cpida is instrumental in synthesizing novel compounds with potential applications in catalysis, magnetic materials, and gas storage. It is supplied as a white solid with a melting point of 215-216 °C and a molecular weight of 253.21 g/mol (C 11 H 11 NO 6 ). Safety Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[bis(carboxymethyl)amino]benzoic acid
Source PubChem
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InChI

InChI=1S/C11H11NO6/c13-9(14)5-12(6-10(15)16)8-4-2-1-3-7(8)11(17)18/h1-4H,5-6H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEUZCGOPYSHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00332636
Record name 2-[bis(carboxymethyl)amino]benzoic acid
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Molecular Weight

253.21 g/mol
Source PubChem
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CAS No.

1147-65-5
Record name 2-[Bis(carboxymethyl)amino]benzoic acid
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Record name 2-[bis(carboxymethyl)amino]benzoic acid
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Record name 2-CARBOXYPHENYLIMINODIACETIC ACID
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Synthetic Methodologies and Precursor Chemistry of 2 Carboxyphenyl Iminodiacetic Acid

Established Synthetic Routes for (2-Carboxyphenyl)iminodiacetic Acid

The primary and most established method for synthesizing this compound is through the N-alkylation of anthranilic acid (2-aminobenzoic acid). This reaction, known as carboxymethylation, involves the introduction of two carboxymethyl (-CH₂COOH) groups onto the nitrogen atom of the anthranilic acid molecule.

The typical reaction proceeds by reacting anthranilic acid with a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid, in an aqueous alkaline medium. The base, such as sodium hydroxide (B78521) or sodium carbonate, serves two main purposes: it deprotonates the carboxylic acid groups and neutralizes the hydrogen halide formed as a byproduct, driving the reaction to completion. The reaction is a nucleophilic substitution where the amino group of anthranilic acid attacks the electrophilic carbon atom of the haloacetic acid. This process occurs sequentially, first forming the intermediate N-(2-carboxyphenyl)glycine, which then undergoes a second carboxymethylation to yield the final product, this compound.

An alternative, though less direct, conceptual approach relates to methods used for similar iminodiacetic acid derivatives. nih.govnih.gov This could involve reacting a suitable precursor of the carboxyphenyl ring with iminodiacetic acid itself or its ester derivatives. prepchem.com However, the direct carboxymethylation of anthranilic acid remains the most straightforward and widely recognized route.

Precursor Compounds and Reaction Conditions in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the selection of appropriate precursors and the precise control of reaction conditions.

Precursor Compounds: The key starting materials for the carboxymethylation route are:

Anthranilic Acid (2-aminobenzoic acid): This compound provides the core phenyl ring with the ortho-positioned carboxyl group and the nitrogen atom for substitution.

Carboxymethylating Agent: An activated acetic acid derivative is required. Sodium chloroacetate (B1199739) is frequently used due to its reactivity and solubility in aqueous media. Bromoacetic acid can also be employed, sometimes offering higher reactivity.

Base: A strong or moderately strong base is essential. Sodium hydroxide is commonly used to maintain an alkaline pH throughout the reaction. Sodium carbonate is another viable option.

Reaction Conditions: The reaction is typically performed under the following conditions:

Solvent: Water is the most common and environmentally benign solvent for this reaction.

Temperature: The reaction mixture is generally heated to elevated temperatures, often in the range of 80-100°C, to increase the reaction rate.

pH: Maintaining an alkaline pH (typically 9-11) is crucial. This ensures that the amino group of the anthranilic acid remains a potent nucleophile while the carboxylic acid groups are in their carboxylate form, which aids in solubility and prevents unwanted side reactions.

Reaction Time: The duration of the reaction can vary from several hours to over a day, depending on the specific temperature and reactants used. google.com

Table 1: Precursors and Conditions for Synthesis

Component Chemical Name Role in Synthesis Typical Conditions
Starting Material Anthranilic Acid Provides the (2-carboxyphenyl)amino backbone -
Alkylating Agent Sodium Chloroacetate Source of carboxymethyl groups Aqueous solution
Base Sodium Hydroxide Maintains alkaline pH, neutralizes byproduct pH 9-11
Solvent Water Reaction medium -
Temperature - Increases reaction rate 80-100°C

| Time | - | Allows for reaction completion | Several hours |

Optimization Strategies for this compound Production

To maximize the yield and purity of this compound, several aspects of the synthesis can be optimized. These strategies focus on manipulating reaction parameters to favor the desired product formation and simplify purification.

Stoichiometry of Reactants: The molar ratio of the carboxymethylating agent to anthranilic acid is a critical parameter. A molar excess of the haloacetate (typically greater than 2:1) is used to ensure complete disubstitution and minimize the formation of the monosubstituted intermediate, N-(2-carboxyphenyl)glycine.

Temperature and Time Control: Careful optimization of the reaction temperature and duration is necessary. While higher temperatures accelerate the reaction, they can also lead to the degradation of reactants or products, resulting in lower yields and more impurities. A systematic study to find the optimal balance is essential for large-scale production.

Controlled Reagent Addition: The gradual addition of the haloacetic acid and base can help to control the reaction's exothermicity and maintain a stable pH, which can improve selectivity and yield.

Product Isolation and Purification: After the reaction is complete, the product is typically isolated by acidification. Lowering the pH causes the this compound to precipitate out of the solution, as its solubility in acidic water is low. The purity of the final product can be further enhanced by recrystallization from hot water or other suitable solvents.

Table 2: Optimization Strategies

Parameter Strategy Objective
Molar Ratio Use >2 molar equivalents of haloacetate per mole of anthranilic acid. Maximize formation of the desired di-substituted product.
Temperature Identify the optimal temperature that maximizes rate without causing degradation. Improve yield and purity.
pH Management Maintain a consistent alkaline pH throughout the reaction. Ensure nucleophilicity of the amine and prevent side reactions.

| Purification | Isolate by acidification followed by recrystallization. | Achieve high purity of the final compound. |

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental footprint. nih.gov This involves improving efficiency and minimizing hazardous substances.

Atom Economy: The carboxymethylation of anthranilic acid with haloacetic acid is inherently a substitution reaction, which can have a reasonably high atom economy. However, byproducts like sodium chloride are formed. Maximizing reaction yield ensures that more of the atoms from the reactants are incorporated into the final product. snu.ac.kr

Use of Safer Solvents: The established synthetic route predominantly uses water as the solvent, which is considered the greenest solvent due to its non-toxic, non-flammable, and readily available nature. nih.gov This avoids the use of volatile organic compounds (VOCs) that are often employed in organic synthesis.

Waste Reduction: Optimization strategies that increase the reaction's yield and selectivity directly contribute to waste reduction. snu.ac.kr By minimizing the formation of byproducts, the need for extensive purification steps is reduced, which in turn decreases solvent and energy consumption.

Catalytic Alternatives: A key goal in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. While the standard synthesis relies on a stoichiometric amount of base, future research could explore catalytic routes. For instance, drawing parallels from the synthesis of iminodiacetic acid itself, developing a catalytic dehydrogenation process from a suitable precursor like N-(2-carboxyphenyl)diethanolamine could represent a significant green advancement. snu.ac.kr

Table 3: Green Chemistry Considerations

Principle Application in Synthesis Benefit
Atom Economy Maximize reaction yield through optimization. More efficient use of raw materials.
Safer Solvents Use of water as the reaction medium. Reduces pollution and health hazards associated with VOCs.
Waste Prevention Minimize byproduct formation via controlled conditions. Less waste generated and reduced need for purification.

| Catalysis | Explore potential catalytic routes for N-alkylation. | Reduces inorganic salt waste and improves process efficiency. |


Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetic anhydride
Anthranilic acid
Bromoacetic acid
Chloroacetic acid
Iminodiacetic acid
m-Anisidine
N-(2-carboxyphenyl)diethanolamine
N-(2-carboxyphenyl)glycine
Nitrilotriacetic acid
Pyridine
Sodium carbonate
Sodium chloroacetate
Sodium hydroxide

Coordination Chemistry of 2 Carboxyphenyl Iminodiacetic Acid

Ligand Design and Coordination Modes of (2-Carboxyphenyl)iminodiacetic Acid

This compound is a tricarboxylic acid that possesses a unique combination of a rigid aromatic component and flexible iminodiacetate (B1231623) arms. This structure allows for a variety of coordination behaviors, making it a versatile building block for coordination polymers.

This compound is a multidentate ligand, capable of coordinating to metal ions through its nitrogen atom and the oxygen atoms of its three carboxylate groups. The iminodiacetate moiety allows for the formation of stable five-membered chelate rings with metal ions, a common feature in coordination complexes. The donor set of this ligand can be described as NO₄, comprising one tertiary amine nitrogen and four carboxylate oxygen atoms. The flexibility of the iminodiacetate groups, arising from the rotation of single bonds, allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal centers. This adaptability can lead to the formation of diverse and complex architectures.

The carboxylate groups of this compound exhibit remarkable versatility in their coordination to metal ions. This flexibility is a key factor in the construction of diverse metal-organic frameworks. The coordination modes of carboxylate groups can be broadly categorized as monodentate, bidentate (chelating), and bridging.

Monodentate Coordination: In this mode, only one of the oxygen atoms of the carboxylate group binds to a single metal center. An example of this is seen in the mixed Ni(II) ionic complex, {[Ni(2,2′-bpy)₃][Ni(2-cpida)(2,2′-bpy)]}(ClO₄)·3H₂O, where all three carboxylate groups of the (2-carboxyphenyl)iminodiacetate ligand coordinate to the Nickel(II) center in a monodentate fashion ias.ac.in.

Bidentate Coordination: Here, both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring.

Bridging Coordination: In this mode, the carboxylate group links two different metal centers. This can occur in a syn-anti conformation. For instance, in a copper(II) coordination polymer, one of the carboxylate groups of the cpida³⁻ anion acts as a bridging bidentate ligand. In some copper(II) complexes with this ligand, two of the carboxylate groups have been observed to coordinate in a monodentate mode, while the third acts as a bridging bidentate ligand mdpi.com. The carboxylate group attached to the phenyl ring can also participate in bridging metal ions mdpi.com.

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the presence of other ancillary ligands. The ability of the carboxylate groups to be fully or partially deprotonated further expands the range of possible coordination behaviors and resulting structural topologies.

One of the most significant contributions of the aromatic ring is its ability to participate in π-π stacking interactions. These interactions, occurring between the electron-rich aromatic rings of adjacent ligands, help to stabilize the crystal packing of the coordination polymers. This can lead to the formation of higher-dimensional structures, such as 2D layered or 3D frameworks. The introduction of the aromatic ring can also offer additional stability to the resulting framework through these non-covalent forces ias.ac.in.

Metal Complexation Studies with this compound

The versatile coordination capabilities of this compound have prompted extensive research into its complexation with various metal ions. These studies aim to synthesize novel coordination compounds with unique structural features and potential applications.

The synthesis of metal complexes with this compound is typically achieved through self-assembly methods, where the ligand and a metal salt are combined in a suitable solvent system. The final structure of the complex is highly dependent on the reaction conditions, such as pH, temperature, and the molar ratio of the reactants.

A notable example of a novel metal complex is the mixed Ni(II) ionic complex, {[Ni(2,2′-bpy)₃][Ni(2-cpida)(2,2′-bpy)]}(ClO₄)·3H₂O. This compound was synthesized by reacting this compound and 2,2′-bipyridine with nickel(II) acetate tetrahydrate in methanol ias.ac.in. The resulting purple crystals were characterized by various analytical techniques, including single-crystal X-ray diffraction.

The crystal structure revealed a complex containing a discrete mononuclear [Ni(2,2′-bpy)₃]²⁺ cation, a [Ni(2-cpida)(2,2′-bpy)]⁻ anion, a ClO₄⁻ anion, and three lattice water molecules. In the anionic component, the Nickel(II) ion is coordinated to the (2-carboxyphenyl)iminodiacetate ligand and one 2,2′-bipyridine molecule. As previously mentioned, all three carboxylate groups of the 2-cpida ligand exhibit a monodentate coordination mode in this particular complex ias.ac.in.

Table 1: Crystallographic Data for {[Ni(2,2′-bpy)₃][Ni(2-cpida)(2,2′-bpy)]}(ClO₄)·3H₂O ias.ac.in

ParameterValue
Empirical formulaC₄₁H₃₅Cl N₇Ni₂O₁₁
Formula weight994.39
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)13.911(3)
b (Å)21.056(4)
c (Å)15.110(3)
α (°)90
β (°)108.81(3)
γ (°)90
Volume (ų)4189.5(14)
Z4

Table 2: Selected Bond Lengths (Å) for the [Ni(2-cpida)(2,2′-bpy)]⁻ anion ias.ac.in

BondLength (Å)
Ni(2)-O(1)2.059(2)
Ni(2)-O(3)2.100(2)
Ni(2)-O(5)2.148(2)
Ni(2)-N(1)2.081(3)
Ni(2)-N(6)1.996(3)
Ni(2)-N(7)2.001(3)

Synthesis of Novel Metal- this compound Complexes

Cadmium(II) Complexes of this compound

The coordination chemistry of this compound with Cadmium(II) has been explored, leading to the formation of intricate polymeric structures. A notable example is the coordination polymer with the formula [Cd₃(cpida)₂(H₂O)]·H₂O. mdpi.com Structural analysis of this compound reveals a complex architecture containing three crystallographically independent Cd(II) centers. These metal centers are linked by the cpida³⁻ ligands, resulting in the formation of infinite helical chains, which demonstrates the ligand's capacity to generate chiral supramolecular structures. mdpi.com The coordination environment of Cadmium(II) in its complexes can vary, often resulting in distorted octahedral or square-pyramidal geometries. mdpi.com In general, the thermodynamic stability of Cadmium(II) complexes with amino acid-type ligands is often lower than that of corresponding Zinc(II) complexes, except when soft donor atoms like sulfur are involved. academicjournals.org

Exploration of Other Transition Metal and Lanthanide/Actinide Complexes

This compound and its derivatives form complexes with a variety of other transition metals, lanthanides, and actinides, showcasing the ligand's broad coordination capabilities.

Transition Metals: Copper(II) complexes of H₃cpida have been extensively studied, yielding a range of polynuclear coordination compounds. mdpi.comresearchgate.net Depending on the crystallization conditions, different polymeric structures can be obtained. For instance, the reaction of H₃cpida with copper(II) salts can produce ionic compounds like [Cu₂(cpida)(H₂O)₄][Cu(cpida)]·3H₂O, which is composed of both a cationic and an anionic 1D coordination polymer. mdpi.comresearchgate.net Another example is Na[Cu(cpida)], which forms an anionic chain-like structure. mdpi.comresearchgate.net In these complexes, the Cu(II) centers can exhibit various coordination geometries, including five-coordinated square pyramids. mdpi.com Nickel(II) has also been shown to form supramolecular complexes with the isomeric ligand N-(4-carboxyphenyl)iminodiacetic acid, resulting in three-dimensional frameworks, suggesting similar complex-forming abilities with the 2-carboxyphenyl isomer. ustc.edu.cn

Lanthanides and Actinides: The large ionic radii of lanthanide(III) ions typically lead to high coordination numbers, commonly 8, 9, or even higher. academie-sciences.fracademie-sciences.fr While specific studies on simple this compound complexes with lanthanides are not extensively detailed in the literature, related structures provide significant insight. For example, lanthanide complexes with a more complex ligand incorporating a 2-(2-carboxyphenyl) moiety, 2-(2-carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline, have been synthesized. nih.gov These complexes, involving Tb³⁺, Eu³⁺, and Sm³⁺, form 1D chains and 2D layers, with the lanthanide ions achieving nine- or ten-coordination. nih.gov The coordination sphere is typically fulfilled by nitrogen and oxygen atoms from the organic ligands and, in some cases, co-ligands like nitrate or water molecules. academie-sciences.frnih.gov The complexation is driven by the preference of hard lanthanide cations for oxygen donor atoms. nih.gov

Information on actinide complexes with this compound is limited. However, the general coordination chemistry of actinides shows that they form stable complexes with polydentate ligands containing carboxylate groups. nih.gov The complexation behavior is often studied in the context of extraction and separation, where the stability of the formed complexes is a critical factor. nih.govresearchgate.net

Crystallographic Characterization of Metal-(2-Carboxyphenyl)iminodiacetic Acid Complexes

The definitive method for elucidating the solid-state structures of metal complexes with this compound is single-crystal X-ray diffraction. dalalinstitute.com This technique provides precise information on bond lengths, bond angles, coordination geometries, and the packing of molecules in the crystal lattice. dalalinstitute.com

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction studies have been crucial in characterizing the coordination environments of metal ions in complexes with the cpida³⁻ ligand.

Copper(II) Complexes : In the polymeric compound [Cu₂(cpida)(H₂O)₄][Cu(cpida)]·3H₂O, X-ray analysis revealed two distinct polymeric ions. mdpi.comresearchgate.net A separate study on a heteroleptic Cu(II) complex containing the cpida³⁻ anion and 1,10-phenanthroline, {[Cu₂(cpida)(phen)(NO₃)]·2H₂O}n, showed two five-coordinated copper(II) centers with a square pyramid geometry. mdpi.com

Cadmium(II) Complexes : The structure of [Cd₃(cpida)₂(H₂O)]·H₂O was shown to feature three unique Cd(II) centers that are bridged by the ligand to form infinite helical chains. mdpi.com

Nickel(II) Complexes : For the related complex [Ni(HCPIDA)(H₂O)₃] (where HCPIDA is the dianion of the isomeric N-(4-carboxyphenyl)iminodiacetic acid), the Ni(II) atom is six-coordinated in a distorted octahedral geometry, bonded to one nitrogen atom, two oxygen atoms from the ligand, and three water molecules. ustc.edu.cn

Lanthanide Complexes : In complexes with a ligand containing the 2-carboxyphenyl group, such as [Tb(2-NCP)₂(NO₃)]n, the Tb³⁺ ion is ten-coordinated, surrounded by four nitrogen atoms and six oxygen atoms from the organic ligands and a nitrate anion. nih.gov Other related Eu³⁺ and Sm³⁺ complexes exhibit nine-coordination. nih.gov

A summary of crystallographic data for selected copper(II) complexes is presented below.

CompoundFormulaCrystal SystemSpace GroupReference
[Cu₂(cpida)(H₂O)₄][Cu(cpida)]·3H₂OC₂₂H₂₈Cu₃N₂O₂₁TriclinicP-1 researchgate.net
Na[Cu(cpida)]C₁₁H₈CuNNaO₆MonoclinicP2₁/c researchgate.net
Na[Cu(cpida)]·2H₂OC₁₁H₁₂CuNNaO₈MonoclinicP2₁/c researchgate.net
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular architecture of metal-cpida complexes is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. mdpi.comustc.edu.cn The ligand's carboxylate groups are effective hydrogen bond acceptors, while the phenyl ring can participate in π-π stacking interactions. mdpi.comresearchgate.net

Hydrogen Bonding : In the crystal structures of these complexes, coordinated water molecules, lattice water molecules, and the carboxylate oxygen atoms are extensively involved in hydrogen bonding. ustc.edu.cnnih.gov For example, in a Cu(II) complex where one of the carboxylate groups is protonated, it forms a hydrogen bond with a coordinated water molecule of an adjacent polymeric chain, leading to the formation of channels in the structure. mdpi.com In a Ni(II) complex with an isomeric ligand, a three-dimensional supramolecular framework is constructed entirely through hydrogen bonding interactions between coordinated water molecules and carboxylate oxygen atoms. ustc.edu.cn

π-π Stacking : The aromatic phenyl ring of the this compound ligand is capable of initiating π-π interactions, which help to stabilize the crystal packing. mdpi.com In the Ni(II) complex [Ni₂(HCPIDA)₂(bpy)(H₂O)₄]·(H₂O)₂, π-π stacking interactions are observed between the aromatic rings of the HCPIDA²⁻ ligand and the ancillary 4,4'-bipyridine ligand, contributing to the formation of a two-dimensional ladder-like architecture. ustc.edu.cn

Supramolecular Assembly Driven by this compound Ligands

The ability of the this compound ligand to act as a versatile connector for metal ions, combined with the influence of intermolecular forces, drives the self-assembly of complex supramolecular structures. researchgate.net The flexibility of the iminodiacetate arms and the various coordination modes of the three carboxylate groups allow for the formation of diverse topologies, including 1D chains, 2D layers, and 3D frameworks. mdpi.comresearchgate.net

1D Polymeric Chains : Several Cu(II) and Cd(II) complexes form 1D chain-like structures. mdpi.com In Na[Cu(cpida)], one of the acetate carboxylate groups bridges Cu(II) ions to form an anionic chain. mdpi.com The Cd(II) complex [Cd₃(cpida)₂(H₂O)]·H₂O assembles into infinite helical chains. mdpi.com

2D and 3D Networks : Through the interplay of covalent coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking, these 1D chains can further assemble into higher-dimensional networks. ustc.edu.cn Lanthanide complexes with related ligands form 2D layers that are further connected into 3D supramolecular architectures through C–H⋯π or C–H⋯O interactions. nih.gov Similarly, a Ni(II) complex with the N-(4-carboxyphenyl)iminodiacetic acid ligand self-assembles into a 3D supramolecular framework with 1D channels, stabilized by extensive hydrogen bonding. ustc.edu.cn

Solution-Phase Equilibria and Thermodynamics of Metal-(2-Carboxyphenyl)iminodiacetic Acid Binding

While comprehensive thermodynamic data specifically for this compound complexes are not widely available, studies on analogous iminodiacetic acid derivatives offer valuable insights. For example, the complex formation between copper(II) and various alkyl-N-iminodiacetates has been investigated, revealing the formation of stable 1:1 and 1:2 (metal:ligand) complexes. researchgate.net

The stability constants for Cu(II) with methyl-N-iminodiacetate were determined as follows:

log β₁ (CuL) = 11.10

log β₂ (CuL₂) = 19.5

These high values indicate strong complex formation in aqueous solution. researchgate.net The thermodynamic stability of metal complexes is governed by the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). researchgate.net Complex formation is spontaneous if ΔG° is negative. The enthalpy change reflects the heat released or absorbed during bond formation, while the entropy change is related to the increased disorder of the system, often due to the release of solvent molecules from the metal's coordination sphere. researchgate.netbendola.com For lanthanide and actinide complexes with carboxylate ligands, complexation is often entropy-driven. researchgate.net

The protonation constants of the ligand are also fundamental to understanding its complexation behavior, as the availability of donor atoms is pH-dependent. slu.se Iminodiacetic acids typically exist as zwitterions in aqueous solution, with the imino nitrogen being more basic than the carboxylate groups. slu.se

Computational Studies on Metal-(2-Carboxyphenyl)iminodiacetic Acid Complexes

In the broader field of coordination chemistry, computational studies are a powerful tool for complementing experimental findings. scirp.orgsemanticscholar.org Such studies, typically using methods like DFT, provide deep insights into the nature of metal-ligand bonding, the geometric and electronic structures of complexes, and the thermodynamics of their formation. researchgate.net For a hypothetical computational study on a metal-(2-carboxyphenyl)iminodiacetic acid complex, the research would likely focus on several key areas:

Geometric Optimization and Structural Parameters: Theoretical calculations would begin by determining the most stable three-dimensional structure of the metal complex. This involves optimizing the geometry to find the lowest energy conformation. The results would provide precise data on bond lengths, bond angles, and dihedral angles between the metal center and the donor atoms (the imino nitrogen and the oxygen atoms of the three carboxylate groups) of the this compound ligand. These calculated parameters would then be compared with experimental data from X-ray crystallography, where available, to validate the accuracy of the computational model.

Analysis of Electronic Structure and Bonding: A primary goal of computational analysis is to understand the electronic interactions between the metal ion and the ligand. Methods like Natural Bond Orbital (NBO) analysis would be used to investigate the charge distribution throughout the complex, quantifying the degree of charge transfer from the ligand to the metal. scirp.orgsemanticscholar.org The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energies and compositions of these orbitals help explain the complex's reactivity, stability, and its electronic absorption spectra (UV-Vis). nih.gov For instance, the HOMO-LUMO energy gap is a key indicator of the chemical stability of the molecule.

Table 1: Hypothetical Data Table of Calculated Properties for a Metal-(2-carboxyphenyl)iminodiacetic Acid Complex As no specific studies were found, this table illustrates the type of data that would be generated from such a computational investigation. The values are purely illustrative.

PropertyCalculated ValueDescription
Energy of HOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.
Energy of LUMO-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap4.4 eVEnergy difference between HOMO and LUMO, related to molecular stability and reactivity.
Metal-Nitrogen Bond Length2.05 ÅThe calculated distance between the central metal ion and the imino nitrogen atom of the ligand.
Metal-Oxygen (iminodiacetate) Bond Length1.98 ÅThe average calculated distance between the metal and the oxygen atoms of the iminodiacetate group.
Metal-Oxygen (phenylcarboxylate) Bond Length2.01 ÅThe calculated distance between the metal and the oxygen atom of the carboxyphenyl group.
Binding Energy-450 kcal/molThe energy released upon the formation of the complex from the metal ion and the ligand, indicating stability.

Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra of coordination compounds. scirp.orgsemanticscholar.org This would predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions. scirp.org Furthermore, computational methods can predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to help assign specific vibrational modes to the stretching and bending of bonds within the complex.

Although detailed computational findings for metal-(2-carboxyphenyl)iminodiacetic acid complexes are currently unavailable in the literature, the application of these theoretical methods would significantly enhance the understanding of their coordination chemistry, providing a molecular-level picture that complements existing experimental data.

Spectroscopic and Analytical Characterization Techniques for 2 Carboxyphenyl Iminodiacetic Acid and Its Complexes

Vibrational Spectroscopy (FT-IR, Raman) Analysis of (2-Carboxyphenyl)iminodiacetic Acid

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within this compound. The structure of this molecule, featuring three carboxylic acid groups, a tertiary amine, and a substituted benzene (B151609) ring, gives rise to a complex and informative vibrational spectrum.

In the FT-IR spectrum, the presence of multiple carboxylic acid groups leads to a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of hydrogen-bonded carboxylic acid dimers. aatbio.comekb.eg Superimposed on this broad band, one can expect to see the sharper C-H stretching vibrations of the aromatic ring and the methylene (B1212753) groups.

The carbonyl (C=O) stretching vibrations of the carboxylic acid groups are also prominent and typically appear in the range of 1730-1700 cm⁻¹. researchgate.net The presence of both an aromatic and two aliphatic carboxylic acid moieties may lead to multiple or broadened carbonyl peaks. Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would also be expected, particularly in the spectra of its metal complexes. For instance, in a copper(II) complex of this compound, strong bands observed around 1674-1616 cm⁻¹ are attributed to the asymmetric stretching vibrations of the coordinated carboxylate groups. up.ac.za

The C-N stretching vibration of the tertiary amine is typically found in the 1250-1020 cm⁻¹ region. The spectrum is further characterized by absorptions related to the substituted benzene ring, including C-C stretching vibrations within the ring (around 1600 and 1475 cm⁻¹) and C-H out-of-plane bending vibrations that are indicative of the substitution pattern.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are usually strong and well-defined. For the related compound iminodiacetic acid, Raman shifts are observable, and similar characteristic peaks would be anticipated for this compound, with additional signals arising from the substituted phenyl ring. researchgate.net

Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic AcidO-H stretch (H-bonded)3300-2500 (very broad)Weak
Aromatic/AliphaticC-H stretch3100-2850 (medium)Strong
Carboxylic AcidC=O stretch1730-1700 (strong)Strong
Aromatic RingC=C stretch~1600, ~1475 (medium)Strong
CarboxylateCOO⁻ asymmetric stretch~1610-1550 (strong in complexes)Medium
CarboxylateCOO⁻ symmetric stretch~1440-1360 (strong in complexes)Medium
MethyleneCH₂ bend~1465 (medium)Medium
Tertiary Amine/Carboxylic AcidC-N stretch / C-O stretch1300-1200 (medium)Medium

Electronic Spectroscopy (UV-Vis, Fluorescence) of this compound Derivatives and Complexes

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, provides information on the electronic transitions within the molecule and its complexes. The UV-Vis spectrum of this compound is dominated by absorptions due to the aromatic chromophore.

For the free ligand, one would expect to observe π-π* transitions associated with the substituted benzene ring. Anthranilic acid, a structurally related precursor, exhibits absorption maxima around 336 nm. aatbio.com Therefore, this compound is likely to show characteristic absorption bands in the UV region, typically below 350 nm.

The formation of metal complexes with this compound can significantly alter the electronic spectrum. The coordination of a metal ion can lead to the appearance of new absorption bands, known as charge-transfer bands. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands, depending on the metal and its oxidation state. For example, the formation of an Fe(III) complex with the related iminodiacetic acid results in a strong absorption band around 297 nm. massbank.eu In the case of complexes with transition metals having d-electrons, weak d-d transitions may also be observed in the visible region of the spectrum.

Fluorescence spectroscopy can also be a valuable tool, particularly as the anthranilic acid moiety is known to be fluorescent. aatbio.com The fluorescence properties of this compound and its derivatives can be sensitive to their environment and to the binding of metal ions. Quenching or enhancement of fluorescence upon metal complexation can be used to study the binding process.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms in this compound.

In the ¹H NMR spectrum, the protons of the aromatic ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns providing information about the ortho substitution. The methylene protons of the iminodiacetate (B1231623) portion would likely resonate as singlets, unless they become diastereotopic upon complexation, in the region of 3.0-4.0 ppm. The acidic protons of the carboxylic acids are often broad and may exchange with solvent, making them difficult to observe, but when visible, they appear far downfield, typically above 10 ppm. hmdb.ca

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the carboxylic acids are the most deshielded, appearing in the range of 170-180 ppm. The carbons of the aromatic ring would be found between 110 and 150 ppm, and the methylene carbons adjacent to the nitrogen and carboxyl groups would resonate around 50-60 ppm. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 150
Methylene CH₂3.0 - 4.050 - 60
Carboxyl COOH>10 (broad)170 - 180

Mass Spectrometry (ESI-MS) for Investigation of this compound Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like this compound and its metal complexes. It allows for the determination of the molecular weight and can provide structural information through fragmentation analysis.

In the positive ion mode, the ESI-MS spectrum of this compound (MW = 253.21 g/mol ) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 254.2. Adducts with sodium [M+Na]⁺ (m/z 276.2) or potassium [M+K]⁺ (m/z 292.3) are also commonly observed.

Fragmentation of the parent ion can provide structural insights. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). chemicalbook.com For this compound, fragmentation could involve the loss of one or more of the carboxylic acid groups.

ESI-MS is also highly effective for characterizing metal complexes. The mass spectrum will show peaks corresponding to the complex ion, allowing for the determination of the stoichiometry of the ligand-to-metal ratio. For example, a 1:1 complex with a divalent metal ion (M²⁺) might be observed as [M(ligand)-H]⁺ or [M(ligand)+Na]⁺. The isotopic pattern of the metal can be a key identifier in the mass spectrum of the complex.

Elemental Analysis and Thermogravimetric Analysis of this compound Compounds

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of this compound. This data is crucial for confirming the empirical formula of the synthesized compound. The theoretical elemental composition can be calculated from the molecular formula, C₁₁H₁₁NO₆. uobaghdad.edu.iq

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0111132.1152.18
HydrogenH1.011111.114.39
NitrogenN14.01114.015.53
OxygenO16.00696.0037.90
Total 253.23 100.00

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition profile of this compound and its compounds. The TGA curve plots the mass of the sample as a function of increasing temperature. For the parent acid, a multi-step decomposition is expected. The initial weight loss may correspond to the loss of water molecules if the compound is a hydrate. At higher temperatures, the decomposition of the organic ligand will occur. For the related iminodiacetic acid, decomposition begins around 230 °C, involving the loss of water and partial decarboxylation. A similar, though likely more complex, decomposition pattern would be expected for this compound due to the presence of the additional carboxyphenyl group. In the case of its metal complexes, the TGA curve can provide information about the loss of coordinated or lattice water molecules before the decomposition of the ligand itself, and the final residue often corresponds to the metal oxide.

Advanced Applications of 2 Carboxyphenyl Iminodiacetic Acid in Materials Science and Separations

Integration of (2-Carboxyphenyl)iminodiacetic Acid in Polymeric Systems

The incorporation of this compound into polymeric matrices offers a pathway to novel materials with enhanced properties. Its tricarboxylic nature allows it to act as a crosslinking agent or a functional monomer, thereby modifying the physicochemical characteristics of the resulting polymer.

Role as Tricarboxylic Acid in Polybenzimidazole (PBI) Membrane Synthesis

Polybenzimidazole (PBI) membranes are renowned for their exceptional thermal and chemical stability, making them suitable for high-temperature applications such as fuel cells and gas separation. oecd-nea.org However, pristine PBI membranes can exhibit limitations in terms of mechanical strength and performance under certain conditions. The introduction of crosslinking agents can mitigate these drawbacks.

This compound, with its three carboxylic acid groups, can function as an effective crosslinker for PBI. The carboxylic acid groups can react with the amine functionalities on the PBI polymer chains, forming a robust three-dimensional network. bohrium.com This crosslinking enhances the mechanical integrity and thermal stability of the membrane. Furthermore, the unreacted carboxylic acid groups can introduce hydrophilicity and ion-exchange capabilities to the membrane, which can be beneficial for specific separation processes. Research on similar polycarboxylic acids, such as trans-aconitic acid, has demonstrated that their interaction with PBI can decrease the free volume and enhance the size-sieving ability of the membrane, leading to improved gas selectivity, for instance, in H₂/CO₂ separation. rsc.orgpnnl.gov

The use of trifunctional crosslinkers in PBI membranes has been shown to create more free volume for acid doping while enhancing the adhesive strength between polymer chains, leading to improved proton conductivity in fuel cell applications. unlv.edu While specific studies on this compound as a crosslinker for PBI are not extensively documented in the available literature, the principles established with other polycarboxylic acids strongly suggest its potential in this area.

Fabrication and Characterization of this compound-Modified Membranes

The fabrication of membranes modified with this compound can be achieved through various techniques, including solution casting and phase inversion. In a typical process, the compound can be blended with the primary polymer matrix or chemically grafted onto the polymer backbone.

Characterization of these modified membranes is crucial to understanding their structure-property relationships. A suite of analytical techniques is employed for this purpose:

Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the incorporation of this compound into the membrane by identifying the characteristic vibrational bands of its carboxylic acid and amine groups.

Scanning Electron Microscopy (SEM) provides insights into the surface morphology and cross-sectional structure of the membrane, revealing information about pore size and distribution.

Thermal Gravimetric Analysis (TGA) assesses the thermal stability of the modified membranes. The introduction of crosslinks with this compound is expected to enhance the thermal resistance of the polymer.

Mechanical Testing evaluates the tensile strength and elongation at break, providing information on the membrane's robustness and flexibility.

Contact Angle Measurements are used to determine the hydrophilicity or hydrophobicity of the membrane surface, a critical parameter for many separation applications.

While specific data for membranes modified with this compound is limited, studies on membranes modified with similar compounds, such as iminodiacetic acid-functionalized carboxymethyl cellulose, have shown successful fabrication and characterization, demonstrating the feasibility of such modifications. iosrjournals.org

Chelation-Based Separation Technologies Utilizing this compound

The chelating nature of this compound, stemming from its iminodiacetic acid moiety, makes it a powerful tool in separation science. It can form stable complexes with a variety of metal ions, enabling their selective removal or separation.

Affinity Chromatography and Protein Chromatography Applications

Affinity chromatography is a powerful technique for purifying proteins and other biomolecules based on specific binding interactions. thermofisher.comresearchgate.net Immobilized metal affinity chromatography (IMAC) is a subset of this technique where metal ions are immobilized on a solid support and used to capture proteins with an affinity for those metals, often through exposed histidine residues. nih.gov

This compound can be covalently attached to a solid support, such as agarose (B213101) or silica (B1680970) beads, to create a chelating resin. This resin can then be loaded with a metal ion of choice (e.g., Ni²⁺, Cu²⁺, Zn²⁺) to create an IMAC matrix. The resulting stationary phase can be used for the selective separation and purification of proteins. nih.gov The tricarboxylic acid nature of the ligand may offer unique binding characteristics and selectivities compared to traditional iminodiacetic acid-based resins. While the direct application of this compound in commercial protein chromatography is not widely documented, the principles of IMAC strongly support its potential in this field.

Removal of Specific Metal Ions from Aqueous Systems

The presence of heavy metal ions in aqueous environments is a significant environmental concern. Chelating resins functionalized with iminodiacetic acid and its derivatives have proven to be highly effective for the removal of toxic metal ions from water. nih.govnih.gov These resins exhibit a high affinity for a range of heavy metals, including lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and nickel (Ni²⁺). nih.goviex-resin.com

Resins incorporating the this compound functional group are expected to demonstrate excellent metal ion removal capabilities. The additional carboxylic acid group on the phenyl ring can potentially enhance the chelation strength and selectivity for certain metal ions. The selectivity of iminodiacetic acid-based resins is pH-dependent, allowing for the targeted removal of specific metals by adjusting the pH of the solution. iex-resin.com

Reported Removal Efficiencies of Iminodiacetic Acid-Functionalized Polymers for Various Metal Ions
Metal IonAdsorbentUptake Capacity (mg/g)Reference
Pb(II)Iminodiacetic acid-functionalized hypercrosslinked polymer (IDA-HCP)1138 nih.gov
Hg(II)Iminodiacetic acid-functionalized hypercrosslinked polymer (IDA-HCP)High capture efficiency nih.gov
Cd(II)Iminodiacetic acid-functionalized hypercrosslinked polymer (IDA-HCP)High capture efficiency nih.gov
Cr(VI)Iminodiacetic acid functionalized cation exchange resin99.7% removal researchgate.net
Ni(II)Iminodiacetic acid functionalized cation exchange resin65% removal researchgate.net

Potential in Lanthanide/Actinide Separation Strategies

The separation of lanthanides and actinides is a critical step in the nuclear fuel cycle and in the management of nuclear waste. oecd-nea.orgunlv.edu The chemical similarity of these elements makes their separation a significant challenge. Aminopolycarboxylic acids, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA), have been extensively studied for this purpose due to their ability to form stable complexes with these f-block elements. rsc.orgpnnl.gov

This compound, as an aminopolycarboxylic acid, holds considerable promise for lanthanide and actinide separation. The presence of both "hard" oxygen donor atoms from the carboxylates and a "softer" nitrogen donor atom allows for selective interactions with these metal ions. The subtle differences in ionic radii and coordination preferences among the lanthanides and actinides can be exploited to achieve separation. The aromatic ring in the structure of this compound may also contribute to the selectivity through secondary interactions.

Biochemical and Pharmaceutical Research Implications of 2 Carboxyphenyl Iminodiacetic Acid

Exploration as a Precursor for Pharmaceutical Compounds

The unique structure of (2-Carboxyphenyl)iminodiacetic acid makes it a valuable precursor in the synthesis of a diverse range of biologically active compounds. Its derivatives have been the subject of investigation for their potential pharmacological effects, which contributes to drug development initiatives. Research has indicated that derivatives of CPIDA have the potential to inhibit certain cancer cell lines by inducing apoptosis through mechanisms that are mediated by metals. This suggests its potential as a foundational compound for the development of new anti-cancer agents.

Derivatives of iminodiacetic acid (IDA) can be used as ligands that form complexes with technetium, which have potential applications as hepatobiliary diagnostic agents. nih.gov For instance, after being radiolabelled with technetium (99mTc), IDA derivatives can be used as radiopharmaceuticals during cholescintigraphy. nih.gov When administered intravenously, 99mTc complexes with IDA derivatives bind to plasma proteins, primarily albumins. In the liver, the labeled complex separates from the proteins and is taken up by hepatocytes through a mechanism similar to that of serum bilirubin. nih.gov It has been demonstrated that organic anion transporting polypeptides (OATPs) are involved in the uptake of IDA derivatives. nih.gov Several IDA derivatives, such as mebrofenin (B129125) (99mTc-bromotriethyl-IDA), disofenin (B14549) (DISIDA), etifenin (B1195364) (EHIDA), and iprofenin (B10858917) (PIPIDA), have been introduced to the pharmaceutical market. nih.gov

Furthermore, N-substituted iminodiacetic acid ligands are reported to be biologically safe and have been proposed for medical applications as potential metallo-β-lactamase inhibitors. researchgate.net The development of novel xanthine (B1682287) oxidase inhibitors has also utilized derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid, which were synthesized using ketoenol acids and thiourea (B124793) as starting materials. nih.gov

Table 1: Examples of Pharmaceutical Research Applications of this compound Derivatives
Derivative ClassApplication AreaResearch Finding
Metal ComplexesOncologyInduction of apoptosis in cancer cells through metal-mediated mechanisms.
Technetium-labeled IDA derivativesMedical ImagingUsed as radiotracers for functional liver examination (cholescintigraphy). nih.gov
N-substituted IDA ligandsInfectious DiseasesProposed as potential metallo-β-lactamase inhibitors. researchgate.net
Pyrimidine-carboxylic acid derivativesEnzyme InhibitionDevelopment of novel xanthine oxidase inhibitors. nih.gov

Application in Biochemical Assay Development

The chelating properties of this compound are central to its application in biochemical assays. Its ability to bind metal ions is a key feature in the development of various analytical tools.

One significant application is in the development of fluorescent probes. For example, cyclooxygenase-2 (COX-2) is a biomarker for the early detection and diagnosis of cancer, as it is overexpressed in all stages of cancer but has low to no expression in normal tissues. chemrxiv.org This differential expression allows for early cancer detection using a suitable COX-2 fluorescent probe. chemrxiv.org Researchers have developed a new class of COX-2-specific fluorescent probes by modifying rofecoxib (B1684582) in a single step, combining the fluorophore and binding units into one molecule. chemrxiv.org

Fluorescent probes based on rhodamine derivatives have also been developed for the highly sensitive and selective detection of Cu2+ and L-Methionine, with detection limits as low as 12 nM for Cu2+ and 5 nM for L-Met. cornell.edu These probes are also applicable for cell imaging due to their photostability and low cytotoxicity. cornell.edu Another example is the development of a carboxy Bodipy-based probe for the rapid, sensitive, and specific monitoring of hypochlorous acid (HClO/ClO−). mdpi.com This probe exhibits high selectivity and sensitivity in recognizing ClO−. mdpi.com

Furthermore, 5-carboxyfluorescein (B1664652) (5-CF) has been identified as a probe substrate for SLC46A3, a lysosomal membrane protein. nih.gov This has led to the development of a fluorescence-based in vitro assay to evaluate interactions with SLC46A3. nih.gov The ability of SLC46A3 to transport 5-CF in a pH-dependent manner can be inhibited by compounds known to be SLC46A3 substrates or inhibitors. nih.gov

Table 2: Applications of this compound-Related Structures in Biochemical Assays
Assay TypeTarget Biomolecule/AnalytePrinciple
Fluorescent ProbeCyclooxygenase-2 (COX-2)Detection of overexpressed COX-2 in cancer cells. chemrxiv.org
Fluorescent ProbeCu2+ and L-MethionineHighly sensitive and selective detection for cell imaging. cornell.edu
Fluorescent ProbeHypochlorous Acid (HClO/ClO−)Rapid and specific monitoring of reactive oxygen species. mdpi.com
Fluorescence-based transport assaySLC46A3Evaluation of substrate/inhibitor interactions with a lysosomal transporter. nih.gov

Investigation of Interactions with Biomolecules

The interaction of this compound and its derivatives with various biomolecules is a significant area of research, primarily due to its strong chelating properties. nih.gov Chelation allows for the transport of metals to or from specific target sites and can influence their biological activity. nih.gov The ability of CPIDA to chelate metal ions can affect numerous biological processes, including enzyme activity and cellular signaling pathways.

The interaction of metal ions in biological systems is complex, and the stability of these interactions depends on the specific metal ion and the ligand. mdpi.com The presence of competing ions such as Ca2+, H+, and OH- must be considered when evaluating these interactions in vivo. nih.gov

In the field of proteomics, CPIDA is utilized as a biochemical tool. scbt.com It acts as a chelator for metal ions in processes such as protein purification and enzyme assays, which aids in the study of metalloproteins and their functions. The iminodiacetate (B1231623) group's strong coordination with metal ions is a key factor in these applications. science.gov For example, the introduction of an auxiliary coordinating group, such as -OH or -COOH, allows for chelation and the formation of both mono and bis complexes, which protects the metal ion from hydrolysis. dtic.mil

Iminodiacetic acid (IDA) has been shown to have a high potential for the adsorption of heavy metals. nih.gov When IDA moieties are immobilized on surfaces like graphene oxide, they can selectively capture metal ions by forming stable chelate rings. nih.gov This principle is also applied in targeting proteins to lipid membranes by using metal-chelating iminodiacetate lipids loaded with divalent metal ions like Cu+2 or Ni+2. science.gov

Table 3: Investigated Interactions of this compound and its Derivatives with Biomolecules
Interacting Biomolecule/SystemNature of InteractionResearch Context
MetalloproteinsMetal Ion ChelationProtein purification and enzyme assays in proteomics.
Metal Ions (e.g., Cu2+, Ni2+)ChelationTargeting proteins to lipid membranes. science.gov
Heavy Metal IonsAdsorption/ChelationDevelopment of materials for selective metal ion capture. nih.gov
Enzymes (e.g., Metallo-β-lactamase)InhibitionPotential therapeutic application as enzyme inhibitors. researchgate.net

Electrochemical Behavior and Redox Properties of 2 Carboxyphenyl Iminodiacetic Acid Complexes

Kinetics of Electrochemical Reduction of Metal-(2-Carboxyphenyl)iminodiacetic Acid Complexes

The study of the kinetics of the electrochemical reduction of metal complexes with (2-Carboxyphenyl)iminodiacetic acid would primarily involve techniques like cyclic voltammetry (CV). This powerful electroanalytical method allows for the investigation of redox processes and the determination of key kinetic parameters.

In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The shape of the resulting voltammogram provides qualitative and quantitative information about the electrochemical reaction. For a metal complex, the reduction of the metal center from a higher to a lower oxidation state would be observed as a cathodic peak.

By analyzing the characteristics of the cyclic voltammogram, such as the peak potentials and peak currents at various scan rates, it is possible to determine the reversibility of the electron transfer process. A reversible process is characterized by a peak separation (the difference between the anodic and cathodic peak potentials) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. Deviations from this value suggest quasi-reversible or irreversible kinetics.

Further analysis of the relationship between the peak current and the square root of the scan rate can confirm whether the process is diffusion-controlled, as described by the Randles-Ševčík equation. From these data, the diffusion coefficient of the complex can be calculated. More advanced analysis of the CV data can also provide estimates for the standard heterogeneous rate constant (k⁰), which quantifies the kinetic facility of the electron transfer at the electrode surface.

Table 1: General Parameters Investigated in Kinetic Studies of Electrochemical Reduction

ParameterDescriptionTypical Technique
Peak Potential (Ep)The potential at which the current reaches a maximum for a redox process.Cyclic Voltammetry
Peak Current (Ip)The maximum current observed for a redox process.Cyclic Voltammetry
Peak Separation (ΔEp)The difference between the anodic and cathodic peak potentials.Cyclic Voltammetry
Diffusion Coefficient (D)A measure of the rate of diffusion of the electroactive species.Cyclic Voltammetry
Heterogeneous Rate Constant (k⁰)A measure of the kinetic facility of the electron transfer at the electrode surface.Cyclic Voltammetry

Quantum Chemical Modeling of Electrochemical Processes Involving this compound Ligands

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a crucial tool for understanding the electrochemical processes of ligands like this compound and their metal complexes at the molecular level. These computational methods can provide insights that are often difficult to obtain through experimental means alone.

DFT calculations can be used to determine the electronic structure of the this compound ligand and its complexes. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that influences the redox properties of a molecule; a smaller gap generally corresponds to a molecule that is more easily oxidized or reduced.

Furthermore, DFT can be employed to calculate theoretical redox potentials. By computing the total energies of the oxidized and reduced forms of the complex, the change in Gibbs free energy for the electron transfer reaction can be estimated, which is directly related to the standard redox potential. These calculated potentials can then be compared with experimental values obtained from techniques like cyclic voltammetry.

Table 2: Key Parameters from Quantum Chemical Modeling for Electrochemical Analysis

ParameterDescriptionComputational Method
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.DFT
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.DFT
HOMO-LUMO GapEnergy difference between the HOMO and LUMO.DFT
Calculated Redox PotentialTheoretical prediction of the standard redox potential.DFT
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.DFT

Development of Electrochemical Sensors Based on this compound Derivatives

The development of electrochemical sensors for the detection of specific analytes, such as heavy metal ions, often relies on the modification of electrode surfaces with ligands that can selectively bind to the target. Derivatives of this compound could potentially serve as excellent recognition elements in such sensors due to the presence of multiple coordination sites (the imino nitrogen and the carboxylate oxygens).

A common approach is to modify a working electrode, such as a glassy carbon electrode (GCE), with the ligand. This can be achieved through various methods, including drop-casting, electropolymerization, or covalent attachment. The resulting modified electrode can then be used in techniques like anodic stripping voltammetry (ASV) for the detection of metal ions.

In ASV, the target metal ions are first preconcentrated onto the modified electrode surface by applying a negative potential for a specific period. This step involves the formation of a complex between the immobilized this compound derivative and the metal ion. Subsequently, the potential is scanned in the positive direction, which causes the metal to be stripped from the electrode back into the solution, generating a current peak. The potential of this peak is characteristic of the specific metal, and its height is proportional to the concentration of the metal ion in the sample.

The performance of such a sensor would be evaluated based on several key parameters, including its sensitivity (the slope of the calibration curve), limit of detection (the lowest concentration that can be reliably measured), selectivity (the ability to detect the target analyte in the presence of other interfering ions), and stability. While no specific sensors based on this compound have been reported, the general principles of chemically modified electrodes provide a clear pathway for their potential development and application in environmental monitoring or other fields.

Table 3: Performance Metrics for Electrochemical Sensors

ParameterDescription
SensitivityThe change in signal per unit change in analyte concentration.
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.
SelectivityThe ability of the sensor to respond to the target analyte in the presence of other species.
LinearityThe concentration range over which the sensor response is directly proportional to the analyte concentration.
Response TimeThe time required for the sensor to reach a stable signal upon exposure to the analyte.
StabilityThe ability of the sensor to maintain its performance over time.

Environmental and Green Chemistry Considerations for 2 Carboxyphenyl Iminodiacetic Acid Research

Degradation Pathways and Environmental Fate

The environmental behavior of (2-Carboxyphenyl)iminodiacetic acid is not extensively documented in scientific literature. However, by examining the known degradation pathways of structurally similar APCAs, such as nitrilotriacetic acid (NTA) and ethylenediaminetetraacetate (B1237979) (EDTA), we can infer potential routes for its environmental transformation. APCAs are recognized for their capacity to form stable, water-soluble complexes with metal ions, which largely dictates their environmental distribution and persistence. scbt.com

Biodegradation: The primary mechanism for the removal of many APCAs from the environment is microbial degradation. Certain bacteria have evolved enzymatic machinery to utilize these compounds as carbon and nitrogen sources. For instance, NTA is known to be readily biodegradable under both aerobic and anaerobic conditions by various bacterial strains. scbt.com The initial steps in the aerobic degradation of NTA involve a monooxygenase that hydroxylates the molecule, followed by dehydrogenation. scbt.com It is plausible that this compound could be susceptible to similar microbial degradation, initiated by enzymatic attack on the iminodiacetate (B1231623) group. The presence of the carboxyphenyl group may influence the rate and extent of biodegradation, potentially requiring specific microbial consortia with the ability to cleave the aromatic ring.

Photodegradation: Photodegradation, particularly of their iron complexes, is another significant environmental degradation pathway for some APCAs. For EDTA, the photodegradation of its Fe(III) complex is considered a primary elimination route in surface waters. scbt.com This process involves the photoreduction of the ferric ion and subsequent oxidative decarboxylation of the ligand. Given that this compound also forms strong complexes with iron, it is likely that its iron complexes would be susceptible to photodegradation under relevant environmental conditions.

Table 1: Potential Environmental Degradation Pathways for this compound

Degradation PathwayDescriptionKey Factors
Biodegradation Microbial utilization of the compound as a source of carbon and nitrogen.Presence of adapted microorganisms, oxygen levels, temperature, pH.
Photodegradation Light-induced degradation, particularly of its metal complexes (e.g., with iron).Sunlight intensity, presence of photosensitizers, water clarity.

Sustainable Synthesis and Application Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and use of this compound is crucial for its long-term viability.

Sustainable Synthesis: Traditional synthetic routes to aminopolycarboxylic acids can involve harsh conditions and the use of hazardous reagents. A greener approach to the synthesis of this compound would focus on several key areas:

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources instead of petroleum-based chemicals.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, and exploring catalytic methods to reduce energy consumption.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

One potential sustainable route could involve the catalytic amination of a suitable precursor derived from a biorefinery stream, followed by carboxymethylation using environmentally benign reagents.

Table 2: Green Chemistry Principles Applied to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Prevention Design syntheses to minimize waste generation.
Atom Economy Maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity to human health and the environment.
Design for Energy Efficiency Conduct synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Utilize raw materials and feedstocks that are renewable rather than depleting.
Catalysis Employ catalytic reagents in preference to stoichiometric reagents.

Sustainable Application Development: In developing applications for this compound, a focus on sustainability is paramount. This includes:

Designing for Degradability: Modifying the molecular structure to enhance its biodegradability after its intended use, without compromising its efficacy.

Recyclability and Recovery: Developing methods to recover and reuse the compound or its metal complexes from industrial process streams.

Life Cycle Assessment: Conducting a comprehensive life cycle assessment to understand the full environmental footprint of the compound, from its synthesis to its ultimate disposal or degradation.

By integrating these environmental and green chemistry considerations into the research and development of this compound, it is possible to create a chemical product that is not only functional but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-carboxyphenyl)iminodiacetic acid, and how can impurities be minimized during purification?

  • Methodological Answer : Synthesis typically involves condensation reactions between o-aminophenol derivatives and bromoacetic acid under alkaline conditions. To minimize impurities, employ recrystallization using polar solvents (e.g., ethanol/water mixtures) and monitor purity via HPLC with UV detection at 254 nm. Chelation with transition metals (e.g., Cu²⁺) can also aid in isolating the pure compound by forming stable complexes .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR spectroscopy to confirm the presence of carboxyl, imino, and aromatic protons.
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular weight validation.
    Cross-validate results with elemental analysis to ensure stoichiometric consistency .

Q. How does this compound function as a chelating agent in metal-catalyzed reactions?

  • Methodological Answer : The compound’s two carboxyl groups and imino nitrogen form stable coordination complexes with metals like Fe³⁺, Cu²⁺, and Zn²⁺. To study this, conduct UV-Vis titration experiments in buffered aqueous solutions (pH 4–7) and calculate binding constants using the Benesi-Hildebrand method. Compare shifts in absorption spectra to confirm metal-ligand interactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the interaction of this compound with PAMAM dendrimers for drug delivery applications?

  • Methodological Answer :

Prepare dendrimer-drug complexes by mixing the compound with PAMAM dendrimers (generations 1–4) in aqueous solutions at varying pH (5–8).

Use 1H NMR spectroscopy to observe chemical shift changes in dendrimer terminal amines and ligand carboxyl groups, indicating ionic interactions.

Perform 2D-NOESY to detect spatial proximity between dendrimer cavities and the ligand’s aromatic ring, confirming encapsulation.

Measure solubility enhancements via dynamic light scattering (DLS) and compare with control samples .

Q. What experimental strategies address contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Step 1 : Systematically test solubility in binary solvent mixtures (e.g., DMSO/water, ethanol/water) using the shake-flask method.
  • Step 2 : Apply Hansen solubility parameters to model solvent-ligand interactions and identify mismatches in polarity or hydrogen bonding.
  • Step 3 : Resolve discrepancies by correlating experimental data with computational models (e.g., COSMO-RS) to predict solubility limits. Validate with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .

Q. How can the stability of this compound be optimized under physiological conditions for in vivo studies?

  • Methodological Answer :

  • Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 1–4 weeks.
  • Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylated derivatives).
  • Improve stability by formulating with cyclodextrins or lipid nanoparticles, which shield reactive carboxyl groups. Confirm encapsulation efficiency using fluorescence quenching assays .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

  • Methodological Answer :

  • Fit dose-response curves using non-linear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Calculate IC₅₀ values with 95% confidence intervals and validate via bootstrap resampling (n=1000 iterations).
  • Compare treatments using ANOVA with post-hoc Tukey tests, ensuring p-values are adjusted for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.